molecular formula C7H5F3N2O2 B1313154 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 306960-74-7

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No. B1313154
M. Wt: 206.12 g/mol
InChI Key: BURXOXYGSJVOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound with the molecular formula C7H5F3N2O2 . It is used as a pharmaceutical intermediate . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N2O2/c1-3-4(5(13)14)2-11-6(12-3)7(8,9)10/h2H,1H3,(H,13,14) . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving “4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” are not available in the search results, similar compounds have been used in various chemical reactions. For example, a chloride was transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 206.12 . The compound is slightly soluble in water .

Scientific Research Applications

Synthesis of Pyrimidoquinolines and Their Biological Activity

The synthesis of pyrimido[4,5-b]quinolines and their derivatives has been reported, starting from barbituric acid derivatives with anthranilic acid in the presence of polyphosphoric acid. These compounds exhibit significant biological activities, highlighting the potential of pyrimidine derivatives in the development of therapeutics with therapeutic importance. The facile synthesis method provides a new path for deriving a variety of biologically potent pyrimidoquinolines in good yields, emphasizing the role of pyrimidine derivatives in medicinal chemistry and drug development (Nandha Kumar et al., 2001).

Pyranopyrimidine Scaffolds and Hybrid Catalysts

The review on the importance of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds underlines the broader synthetic applications and bioavailability of pyranopyrimidine cores. This includes their application in medicinal and pharmaceutical industries, highlighting the significant role of pyrimidine derivatives in enabling the development of lead molecules with a wide range of applicability. The use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, demonstrates the versatility of pyrimidine scaffolds in chemical synthesis and drug development (Parmar et al., 2023).

Fluorinated Pyrimidines in Cancer Treatment

The developments in fluorine chemistry have significantly contributed to the precise use of fluorinated pyrimidines (FPs) for cancer treatment. This includes the synthesis methods for 5-Fluorouracil (5-FU) and its metabolites, providing insights into how FPs perturb nucleic acid structure and dynamics. The review also explores new roles for RNA and DNA modifying enzymes inhibited by 5-FU substitution, establishing the importance of polymeric FPs in the era of personalized medicine. This underscores the relevance of fluorinated pyrimidine derivatives in enhancing the precision and effectiveness of cancer therapies (Gmeiner, 2020).

Ectoine Biosynthesis in Halotolerant Methanotrophs

Research on the biosynthetic pathway of ectoine, a compound stabilized by pyrimidine carboxylic acid derivatives, highlights its importance in preventing osmotic stress in saline environments. This review of genetic and enzymatic aspects of ectoine biosynthesis in halotolerant methanotrophs reveals the potential of pyrimidine derivatives in environmental and industrial applications. The identification of specific genes and the study of enzyme properties correlate with the ecophysiologies of bacteria, offering insights into the natural compound's biosynthetic mechanism and its broad applications (Reshetnikov et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if it gets in the eyes . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Future Directions

While specific future directions for “4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” are not available in the search results, similar compounds have shown potential for development as neuroprotective and anti-neuroinflammatory agents . This suggests that “4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” and similar compounds could be further explored for their potential therapeutic applications.

properties

IUPAC Name

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-3-4(5(13)14)2-11-6(12-3)7(8,9)10/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURXOXYGSJVOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441046
Record name 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

CAS RN

306960-74-7
Record name 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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